4-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-fluorobenzenesulfonamide
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Overview
Description
4-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-fluorobenzenesulfonamide: is a complex organic compound characterized by its multiple functional groups, including chloro, fluoro, cyano, thiazol, and sulfonamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-fluorobenzenesulfonamide typically involves multiple steps, starting with the preparation of the core thiazolyl and phenyl components. One common synthetic route includes:
Thiazole Formation: : The thiazole ring can be synthesized through the reaction of an appropriate amine with carbon disulfide and an alkyl halide.
Cyanophenyl Introduction: : The cyano group can be introduced via a nucleophilic substitution reaction on a halogenated benzene derivative.
Sulfonamide Formation: : The sulfonamide group is typically introduced through the reaction of an amine with a sulfonyl chloride.
Chloro and Fluoro Substitution: : Chloro and fluoro groups can be introduced through halogenation reactions using appropriate halogenating agents.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scale and efficiency. This might involve continuous flow chemistry, use of catalysts to improve yields, and purification techniques such as recrystallization or chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: : Nucleophilic substitution reactions can occur at the chloro or fluoro positions using nucleophiles like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: : Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with palladium catalyst
Substitution: : Sodium hydroxide (NaOH), ammonia (NH₃)
Major Products Formed
Oxidation: : Carboxylic acids, ketones
Reduction: : Alcohols, amines
Substitution: : Alcohols, amines, or other substituted benzene derivatives
Scientific Research Applications
Chemistry: : It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: : Its unique structure may be useful in studying biological systems, particularly in the context of enzyme inhibition or receptor binding.
Medicine: : It could be explored for its therapeutic potential, possibly as an anti-inflammatory or antimicrobial agent.
Industry: : Its properties may be useful in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 4-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-fluorobenzenesulfonamide exerts its effects would depend on its specific application. For example, if used as a pharmaceutical, it might interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways and molecular targets would need to be determined through experimental research.
Comparison with Similar Compounds
This compound can be compared to other sulfonamide derivatives or compounds with similar functional groups. Some similar compounds include:
Sulfonamide antibiotics: : These compounds share the sulfonamide group and are used in medical applications.
Fluorinated phenyl compounds: : These compounds contain fluorine atoms on a phenyl ring and are used in various chemical and pharmaceutical applications.
Thiazole derivatives: : These compounds contain the thiazole ring and are used in a variety of chemical and biological contexts.
The uniqueness of 4-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-fluorobenzenesulfonamide
Properties
IUPAC Name |
4-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClFN3O2S2/c17-12-5-6-15(13(18)7-12)25(22,23)21-16-20-14(9-24-16)11-3-1-10(8-19)2-4-11/h1-7,9H,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSSSRZAJNWRRGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CSC(=N2)NS(=O)(=O)C3=C(C=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClFN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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